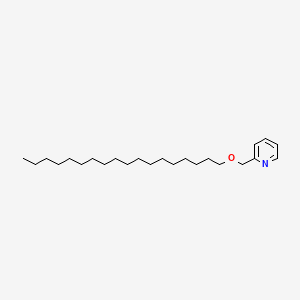

2-((Octadecyloxy)methyl)pyridine

Overview

Description

2-((Octadecyloxy)methyl)pyridine is a chemical compound with the molecular formula C24H43NO and a molecular weight of 361.60432 . It is characterized by the presence of a pyridine ring substituted with an octadecyloxy group at the 2-position. This compound is known for its unique combination of hydrophilic and hydrophobic properties, making it useful in various applications.

Preparation Methods

The synthesis of 2-((Octadecyloxy)methyl)pyridine typically involves the reaction of pyridine with an octadecyloxy methylating agent under specific conditions. One common method includes the use of a continuous flow system where the starting material is progressed through a column packed with a suitable catalyst, such as Raney® nickel, using a low boiling point alcohol like 1-propanol at high temperature . This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to conventional batch processes.

Chemical Reactions Analysis

2-((Octadecyloxy)methyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Scientific Research Applications

2-((Octadecyloxy)methyl)pyridine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyridine derivatives.

Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies related to membrane dynamics and ion transport.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

Industry: It is employed in the production of specialty chemicals and as an ion exchange agent for the separation and purification of compounds

Mechanism of Action

The mechanism of action of 2-((Octadecyloxy)methyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the long hydrophobic chain allows the compound to integrate into lipid bilayers, affecting membrane properties and ion transport .

Comparison with Similar Compounds

2-((Octadecyloxy)methyl)pyridine can be compared with other similar compounds such as:

2-(Octyloxy)pyridine: This compound has a shorter alkyl chain, resulting in different hydrophobic interactions and solubility properties.

2-Methylpyridine: Lacks the long alkyl chain, making it less hydrophobic and altering its interaction with biological membranes.

2,6-Dimethylpyridine: Contains additional methyl groups, affecting its steric and electronic properties compared to this compound

These comparisons highlight the unique combination of hydrophilic and hydrophobic properties of this compound, making it distinct in its applications and interactions.

Biological Activity

2-((Octadecyloxy)methyl)pyridine is a pyridine derivative that has garnered interest in various biological applications due to its unique structural properties. This compound, characterized by the presence of a long-chain alkoxy group, exhibits potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 361.60 g/mol. The structure includes a pyridine ring substituted with an octadecyloxy methyl group, which influences its solubility and interaction with biological systems.

Antimicrobial Activity

Pyridine derivatives have also been explored for their antimicrobial properties. Compounds with long-chain alkoxy groups often display enhanced membrane activity against bacteria and fungi due to their amphiphilic nature. This characteristic can facilitate the disruption of microbial membranes, leading to cell death.

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Target Organism | Activity | Reference |

|---|---|---|---|

| Octadecylpyridinium bromide | Staphylococcus aureus | Bactericidal | Ongoing research |

| This compound | Potential broad-spectrum activity | Not specified | Ongoing research |

Mechanistic Insights

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption : The long hydrophobic tail can insert into lipid bilayers, potentially disrupting membrane integrity.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.

- Gene Expression Modulation : Modifications on the pyridine ring can influence gene expression pathways relevant to tumor growth and immune response.

Case Studies

While direct case studies on this compound are scarce, analogous compounds have been studied extensively:

- Study on Pyridinium Salts : Research has demonstrated that pyridinium salts exhibit significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance or alter biological activity.

- Antimicrobial Efficacy : A study highlighted the effectiveness of similar long-chain alkoxy-pyridines against resistant strains of bacteria, indicating a potential therapeutic application for infections.

Properties

IUPAC Name |

2-(octadecoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25-24/h17-18,20-21H,2-16,19,22-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMKFNVBRHPSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00720094 | |

| Record name | 2-[(Octadecyloxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-56-6 | |

| Record name | 2-[(Octadecyloxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.